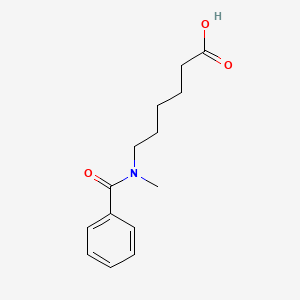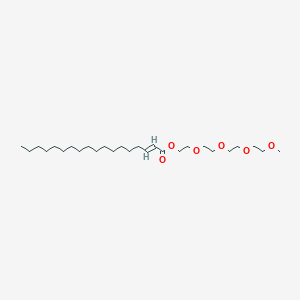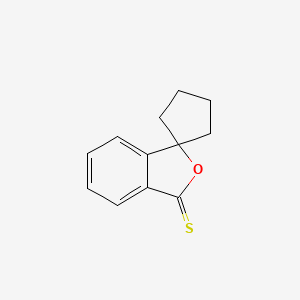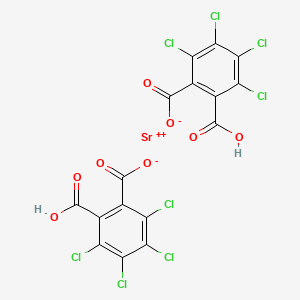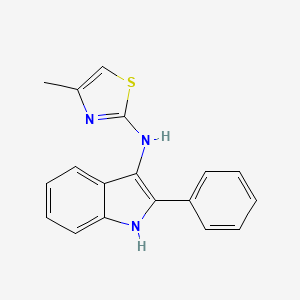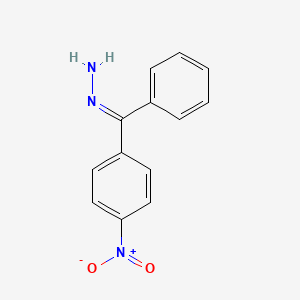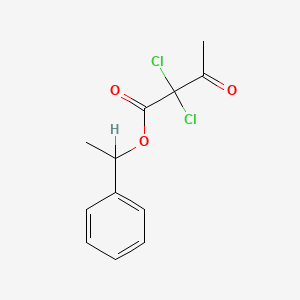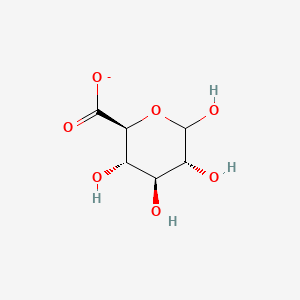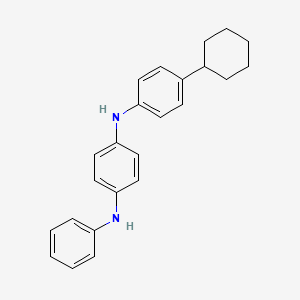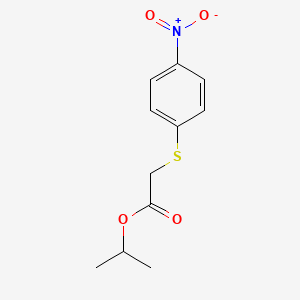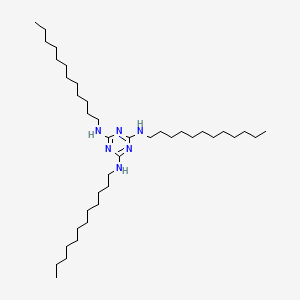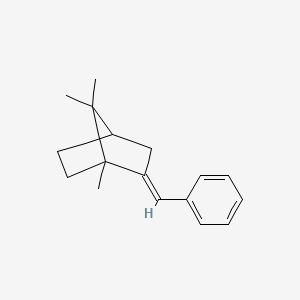
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(22It is a derivative of camphor and is characterized by its bicyclic structure, which includes a phenylmethylene group attached to the camphor skeleton .
准备方法
Synthetic Routes and Reaction Conditions
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane can be synthesized through various methods. One common approach involves the condensation of camphor with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane involves its interaction with specific molecular targets and pathways. For instance, it acts as an endocrine disruptor by binding to hormone receptors and altering their normal function. This can lead to various physiological effects, including changes in gene expression and metabolic processes .
相似化合物的比较
Similar Compounds
Camphor: A naturally occurring compound with a similar bicyclic structure but lacking the phenylmethylene group.
Benzylideneacetone: Contains a phenylmethylene group but has a different core structure.
3-Benzylidenecamphor: A closely related compound with similar chemical properties.
Uniqueness
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane is unique due to its specific combination of a camphor skeleton and a phenylmethylene group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
84946-08-7 |
|---|---|
分子式 |
C17H22 |
分子量 |
226.36 g/mol |
IUPAC 名称 |
(2E)-2-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H22/c1-16(2)14-9-10-17(16,3)15(12-14)11-13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3/b15-11+ |
InChI 键 |
RYXWZYBOJQPCIP-RVDMUPIBSA-N |
手性 SMILES |
CC1(C2CCC1(/C(=C/C3=CC=CC=C3)/C2)C)C |
规范 SMILES |
CC1(C2CCC1(C(=CC3=CC=CC=C3)C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


